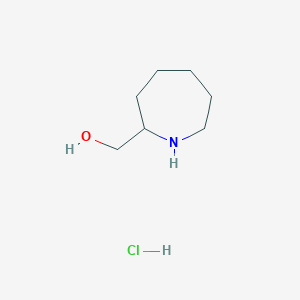
1-fenil-1H-imidazol-2-carboxilato de litio(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) 1-phenyl-1H-imidazole-2-carboxylate is a lithium salt of 1-phenyl-1H-imidazole-2-carboxylic acid. It is a white crystalline powder that is soluble in water and has been studied for its potential therapeutic and environmental applications.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound has shown potential as an antimicrobial agent and is being investigated for its biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 1-phenyl-1H-imidazole-2-carboxylate typically involves the reaction of 1-phenyl-1H-imidazole-2-carboxylic acid with lithium hydroxide or lithium carbonate in an appropriate solvent such as water or ethanol. The reaction is usually carried out under reflux conditions to ensure complete dissolution and reaction of the starting materials .
Industrial Production Methods
Industrial production methods for lithium(1+) 1-phenyl-1H-imidazole-2-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) 1-phenyl-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .
Mecanismo De Acción
The mechanism by which lithium(1+) 1-phenyl-1H-imidazole-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- Lithium(1+) 1-methyl-1H-imidazole-2-carboxylate
- Lithium(1+) 1-benzyl-1H-imidazole-2-carboxylate
- Lithium(1+) 1-ethyl-1H-imidazole-2-carboxylate
Uniqueness
Lithium(1+) 1-phenyl-1H-imidazole-2-carboxylate is unique due to its specific phenyl substitution, which imparts distinct chemical and biological properties compared to other similar compounds. This substitution can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
lithium;1-phenylimidazole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.Li/c13-10(14)9-11-6-7-12(9)8-4-2-1-3-5-8;/h1-7H,(H,13,14);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZWCASIPFTFBX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)N2C=CN=C2C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7LiN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-[(3,5-dichlorophenyl)methyl]-N-methylacetamide](/img/structure/B2395691.png)

![N-(4-bromo-3-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2395693.png)
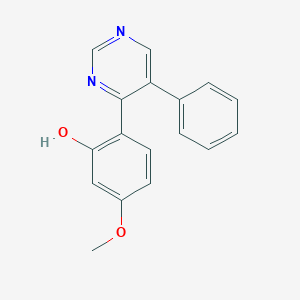
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2395698.png)
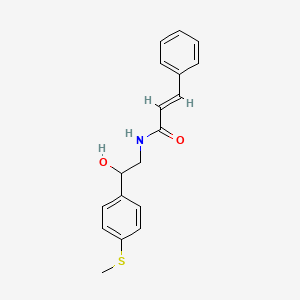
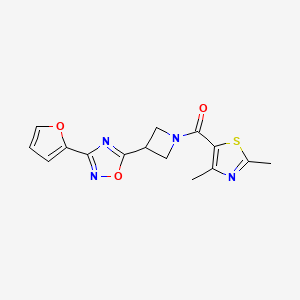
![2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B2395704.png)
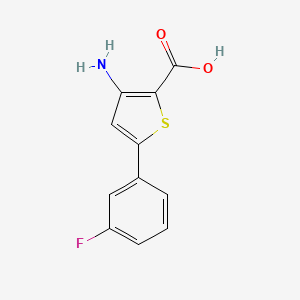
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2395706.png)
![3-[(4-Methyl-1,2-oxazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2395707.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2395708.png)

